Atevirdine
Overview
Description
Atevirdine is a non-nucleoside reverse transcriptase inhibitor that has been studied for the treatment of human immunodeficiency virus (HIV) infections . It is a small molecule with the chemical formula C21H25N5O2 and a molar mass of 379.46 g/mol . This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Preparation Methods
The synthesis of atevirdine involves several steps . The preparation of the pyridylpiperazine moiety starts by aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine . The secondary amine is then protected as its BOC derivative by reaction with di-tert-butyl dicarbonate (Boc anhydride) . The nitro group is reduced by catalytic hydrogenation . Reductive alkylation with acetaldehyde in the presence of lithium cyanoborohydride gives the corresponding N-ethyl derivative . The protecting group is removed by reaction with trifluoroacetic acid (TFA) . Finally, the resulting amine reacts with the imidazolide derivative of 5-methoxy-3-indoleacetic acid to produce the amide reverse transcriptase inhibitor, this compound .
Chemical Reactions Analysis
Atevirdine undergoes several types of chemical reactions, including reduction, alkylation, and amide formation . Common reagents used in these reactions include piperazine, di-tert-butyl dicarbonate, lithium cyanoborohydride, and trifluoroacetic acid . The major products formed from these reactions include the N-ethyl derivative and the final amide product .
Scientific Research Applications
Atevirdine has been primarily studied for its potential use in the treatment of HIV infections . It has been used in clinical trials to determine its efficacy and safety in HIV-infected patients . Additionally, this compound has been investigated for its pharmacokinetics and pharmacodynamics properties . Beyond its medical applications, this compound’s chemical structure and reactions have been of interest in the field of medicinal chemistry .
Mechanism of Action
Atevirdine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV . This enzyme is responsible for converting viral RNA into DNA, a crucial step in the replication cycle of the virus . By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the host . The molecular targets of this compound include the active site of the reverse transcriptase enzyme .
Comparison with Similar Compounds
Atevirdine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Similar compounds in this class include delavirdine, efavirenz, and nevirapine . Compared to these compounds, this compound has a unique chemical structure that includes a pyridylpiperazine moiety and a methoxyindole group . This unique structure contributes to its specific binding and inhibitory properties against the reverse transcriptase enzyme .
Properties
IUPAC Name |
[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPOMLWZWRTIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159940 | |
Record name | Atevirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136816-75-6 | |
Record name | Atevirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136816-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atevirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atevirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12264 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atevirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATEVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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